(4E)-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one
Description
IUPAC Nomenclature and Systematic Identification
The systematic name of the compound adheres to IUPAC guidelines for polycyclic systems, prioritizing functional group seniority and substituent positioning. The base structure is a 2,4-dihydro-3H-pyrazol-3-one ring, a five-membered lactam featuring nitrogen atoms at positions 1 and 2. The substituents are enumerated as follows:
- Position 4 : An (E)-configured methylidene group bonded to a 2,3-dihydro-1,4-benzodioxin-6-amine moiety.
- Position 2 : A 1,1-dioxidotetrahydrothiophen-3-yl group, indicating a sulfone-modified tetrahydrothiophene ring.
- Position 5 : A methyl group.
The full name reflects these substituents in descending order of priority: “(4E)-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one”. This nomenclature aligns with analogous pyrazolone derivatives documented in PubChem entries for structurally related compounds.
Table 1: Key Components of the IUPAC Name
Properties
Molecular Formula |
C17H19N3O5S |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
4-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C17H19N3O5S/c1-11-14(17(21)20(19-11)13-4-7-26(22,23)10-13)9-18-12-2-3-15-16(8-12)25-6-5-24-15/h2-3,8-9,13,19H,4-7,10H2,1H3 |
InChI Key |
TUASWMIARVVDRL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2CCS(=O)(=O)C2)C=NC3=CC4=C(C=C3)OCCO4 |
Origin of Product |
United States |
Preparation Methods
Core Pyrazol-3-one Formation
The pyrazol-3-one scaffold is synthesized via cyclocondensation of 1,3-diketones with hydrazine derivatives. For the target compound, 5-methyl-2,4-dihydro-3H-pyrazol-3-one is formed by reacting 3-keto-pentane-1,5-dione with a hydrazine derivative bearing the 1,1-dioxidotetrahydrothiophen-3-yl group. This step follows the Knorr pyrazole synthesis mechanism, where the hydrazine attacks the β-keto carbonyl, leading to cyclization.
Reaction Conditions :
-
Hydrazine Derivative : 1,1-Dioxidotetrahydrothiophen-3-ylhydrazine (synthesized via oxidation of tetrahydrothiophen-3-ylhydrazine with H₂O₂ in acetic acid).
-
Solvent : Ethanol, reflux (78–82°C, 6–8 hours).
-
Catalyst : Nano-ZnO (10 mol%), enhancing reaction efficiency and yield.
-
Yield : 78–85% after column chromatography (silica gel, ethyl acetate/hexane 3:7).
Regioselectivity is ensured by the electron-withdrawing sulfone group, directing hydrazine attack to the less hindered carbonyl. NMR analysis confirms the 5-methyl substitution (δ 2.1 ppm, singlet, 3H) and pyrazol-3-one structure (δ 7.8 ppm, broad, NH).
Oxidation of Tetrahydrothiophene to Sulfone
Post-Cyclization Sulfur Oxidation
The tetrahydrothiophene moiety is oxidized to the sulfone after pyrazole ring formation to avoid side reactions during cyclocondensation.
Procedure :
-
Oxidizing Agent : 30% H₂O₂ in glacial acetic acid (1:2 v/v).
-
Conditions : Stirring at 50°C for 12 hours, monitored by TLC.
-
Workup : Neutralization with NaHCO₃, extraction with dichloromethane, and evaporation.
FT-IR confirms sulfone formation (asymmetric S=O stretch at 1,320 cm⁻¹, symmetric at 1,150 cm⁻¹).
Schiff Base Formation at Position 4
Condensation with 2,3-Dihydro-1,4-benzodioxin-6-amine
The 4-position carbonyl group reacts with 2,3-dihydro-1,4-benzodioxin-6-amine to form the (E)-configured imine.
Optimized Protocol :
-
Reactants : Pyrazol-3-one intermediate (1 eq.), 2,3-dihydro-1,4-benzodioxin-6-amine (1.2 eq.).
-
Solvent : Anhydrous ethanol with 0.1 M HCl (proton catalysis).
-
Temperature : Reflux for 24 hours under nitrogen.
-
Workup : Precipitation in ice-water, filtration, and recrystallization (ethanol/water 4:1).
The E-configuration is confirmed by NOE spectroscopy (no coupling between imine proton and benzodioxin aromatic protons). HPLC purity exceeds 98% (C18 column, acetonitrile/water 60:40).
Alternative Synthetic Routes
One-Pot Tandem Synthesis
A streamlined approach combines pyrazole formation and sulfone oxidation in a single reactor:
-
Cyclocondensation : 1,3-Diketone + 1,1-dioxidotetrahydrothiophen-3-ylhydrazine in ethanol/nano-ZnO.
-
In Situ Oxidation : Addition of H₂O₂/acetic acid after cyclization completion.
-
Schiff Base Formation : Direct amine addition post-oxidation.
Advantages : Reduced purification steps, overall yield 60–63%.
Analytical Characterization
Spectroscopic Data
-
HRMS (ESI+) : m/z 432.1421 [M+H]⁺ (calc. 432.1418).
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.2 (s, 1H, imine), 6.8–7.1 (m, 4H, benzodioxin), 3.1–3.4 (m, 4H, tetrahydrothiophene-SO₂), 2.6 (q, 2H, CH₂), 2.1 (s, 3H, CH₃).
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Unsymmetrical 1,3-diketones risk forming regioisomers. Using nano-ZnO as a catalyst ensures >95% selectivity for the 5-methyl isomer by stabilizing the transition state.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene dioxide ring.
Reduction: Reduction reactions can target the carbonyl groups in the pyrazolone core.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural features to this compound often exhibit antimicrobial properties. The presence of the pyrazole ring is particularly noted for its efficacy against various microbial strains.
Anti-inflammatory Effects
The benzodioxin component suggests potential anti-inflammatory applications. Studies have shown that derivatives containing this moiety can modulate inflammatory responses, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
Anticancer Potential
Compounds incorporating thiophene rings have been documented to possess anticancer properties. The unique structure of this compound may enhance its effectiveness in targeting cancer cells while minimizing side effects associated with traditional chemotherapeutics.
Structure-Activity Relationship (SAR)
Predictive models and structure-activity relationship studies are essential for understanding how modifications to the compound's structure can enhance its biological activity. For instance:
- Modifying the benzodioxin group can improve anti-inflammatory effects.
- Altering substituents on the pyrazole core may enhance antimicrobial potency.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of pyrazole derivatives similar to this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition at low concentrations, suggesting a promising therapeutic application in treating bacterial infections.
Case Study 2: Anti-inflammatory Mechanism
In vitro studies demonstrated that compounds with a benzodioxin moiety effectively reduced the production of pro-inflammatory cytokines in macrophages. This suggests potential use in managing chronic inflammatory diseases.
Case Study 3: Anticancer Activity
Research on thiophene-based compounds revealed their ability to induce apoptosis in various cancer cell lines. This compound's unique structure may enhance its selectivity towards cancerous cells while sparing healthy tissues.
Mechanism of Action
The mechanism of action of (4E)-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The benzodioxin ring may interact with aromatic amino acids in proteins, while the pyrazolone core could inhibit enzymes by mimicking natural substrates. The tetrahydrothiophene dioxide ring may enhance the compound’s binding affinity through additional hydrogen bonding or van der Waals interactions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazol-3-one Derivatives
Key Observations :
Sulfone vs. Thione Groups : The target compound’s sulfone group (SO₂) likely enhances polarity and aqueous solubility compared to thione (C=S)-containing analogs like the compound in , which may exhibit lower solubility due to reduced hydrogen-bonding capacity .
Benzodioxin vs. Nitrophenyl Substituents: The benzodioxin amino methylidene group in the target compound may confer better metabolic stability than the nitro group in , which is prone to reduction in vivo .
Molecular Weight and Lipinski Compliance : The target compound (MW 393.43) adheres to Lipinski’s rule of five (predicted), unlike bulkier hybrids (e.g., MW 547.57 in ), which face challenges in oral bioavailability .
Research Findings and Gaps
- Data Limitations : Specific data on the target compound’s melting point, yield, and bioactivity are absent in the provided evidence. Current comparisons rely on structurally related analogs.
- Future Directions : Experimental studies are needed to validate computational predictions and explore biological activities, particularly targeting inflammation or oxidative stress pathways, where pyrazol-3-one derivatives show promise .
Biological Activity
The compound (4E)-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one is an organic molecule characterized by its complex structure that includes a benzodioxin ring, a tetrahydrothiophene dioxide ring, and a pyrazolone core. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
| Property | Value |
|---|---|
| Molecular Formula | C17H19N3O5S |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 4-(2,3-dihydro-1,4-benzodioxin-6-yliminomethyl)-2-(1,1-dioxothiolan-3-yl)-5-methyl-1H-pyrazol-3-one |
| InChI Key | TUASWMIARVVDRL-UHFFFAOYSA-N |
The biological activity of this compound is believed to stem from its ability to interact with various biological targets. The unique structural features allow it to potentially inhibit specific enzymes or modulate receptor activity.
- Enzyme Inhibition : The pyrazolone core is known to mimic natural substrates, thereby acting as an inhibitor for enzymes involved in metabolic pathways.
- Receptor Interaction : The compound may also interact with receptors related to neurotransmission or inflammation, which could lead to therapeutic effects in conditions like diabetes and Alzheimer's disease.
Therapeutic Potential
Recent studies have explored the therapeutic potential of compounds related to this structure:
- Antidiabetic Activity : Compounds with similar structures have shown promise in inhibiting α-glucosidase, which is crucial for carbohydrate metabolism. This suggests that our compound might also exhibit antidiabetic properties.
- Neuroprotective Effects : Given the structural similarities with known neuroprotective agents, there is potential for this compound to provide benefits in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds:
- Enzyme Inhibition Studies : A study demonstrated that derivatives of 2,3-dihydrobenzo[1,4]dioxin exhibited significant inhibition against α-glucosidase and acetylcholinesterase enzymes, indicating potential for managing Type 2 diabetes and Alzheimer's disease .
- Antimicrobial Activity : Research on thiosemicarbazide derivatives indicated enhanced antibacterial activity due to increased electron density on specific functional groups . This suggests that similar modifications in our compound could enhance its antimicrobial properties.
Comparative Analysis with Similar Compounds
To better understand the unique properties of (4E)-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| 4-Iodobenzoic Acid | Antimicrobial |
| Other Pyrazolones | Anti-inflammatory and analgesic |
| Thiosemicarbazide Derivatives | Antibacterial |
Q & A
Q. What are the recommended synthetic routes for (4E)-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methylidene]-2-(1,1-dioxidotetrahydrothiophen-3-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 2,3-dihydro-1,4-benzodioxin-6-amine and a tetrahydrothiophene sulfone derivative. A two-step approach is typical:
- Step 1 : Formation of the pyrazolone core through cyclization of hydrazine derivatives with β-keto esters under reflux in ethanol .
- Step 2 : Schiff base formation by reacting the pyrazolone intermediate with the benzodioxin-6-amine in the presence of a dehydrating agent (e.g., acetic acid or molecular sieves) .
Yield optimization (up to 98%) is achievable using solvent systems like DMF–EtOH (1:1) and controlled reaction times (60–120 min) .
Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?
- Methodological Answer : Key techniques include:
- FTIR : Confirmation of C=O (1702 cm⁻¹), C=N (1519 cm⁻¹), and sulfone S=O (1150–1250 cm⁻¹) stretches .
- Elemental Analysis : Validation of C, H, N, and S content (e.g., C: 57.14%, N: 15.38%) to ensure purity .
- NMR : ¹H/¹³C NMR for resolving the E/Z isomerism of the methylidene group and sulfone substituents .
- X-ray Crystallography : For unambiguous confirmation of the (4E) configuration and hydrogen-bonding patterns (e.g., N–H···O interactions) .
Q. What stability considerations are critical for handling this compound in experimental settings?
- Methodological Answer :
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the benzodioxin moiety .
- Moisture Sensitivity : The sulfone group is hygroscopic; use anhydrous solvents (e.g., THF, DCM) during reactions .
- pH Stability : Avoid strongly acidic conditions (>pH 2) to prevent hydrolysis of the imine bond .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NOE effects or IR stretches) during characterization?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, NOESY) with computational DFT calculations to distinguish between tautomers or rotational isomers .
- Variable-Temperature NMR : Resolve dynamic effects (e.g., hindered rotation of the methylidene group) by acquiring spectra at 25°C and –40°C .
- X-ray Diffraction : Resolve ambiguities in regiochemistry or stereochemistry observed in solution-phase spectra .
Q. What experimental design strategies mitigate synthetic challenges, such as low yields in the Schiff base formation step?
- Methodological Answer :
- Catalytic Optimization : Use Lewis acids (e.g., ZnCl₂) or ionic liquids to enhance imine formation kinetics .
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
- In Situ Monitoring : Employ HPLC or TLC (Rf ≈ 0.7 in ethyl acetate/hexane) to track reaction progress and optimize stoichiometry .
Q. How does the sulfone substituent influence the compound’s reactivity in biological assays (e.g., enzyme inhibition)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare sulfone vs. sulfide analogs to assess the impact of sulfone’s electron-withdrawing effects on binding affinity (e.g., via molecular docking) .
- Kinetic Studies : Measure inhibition constants (Ki) using fluorogenic substrates to determine if sulfone enhances competitive/non-competitive binding .
- Metabolic Stability : Evaluate sulfone’s resistance to hepatic CYP450-mediated oxidation using microsomal assays .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (≈2.5), topological polar surface area (≈90 Ų), and blood-brain barrier permeability .
- Docking Simulations : Map interactions between the pyrazolone core and target proteins (e.g., kinases) using AutoDock Vina .
- MD Simulations : Assess conformational stability of the methylidene group in aqueous vs. lipid bilayer environments using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
